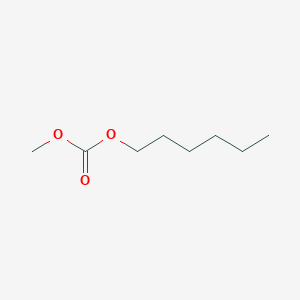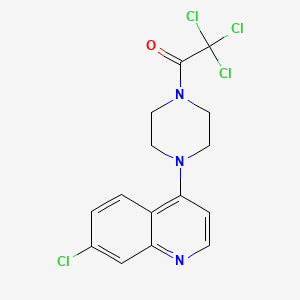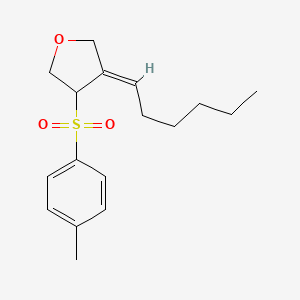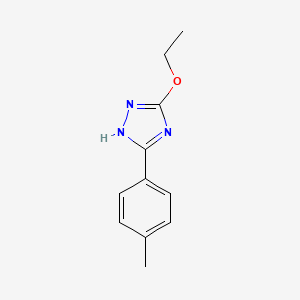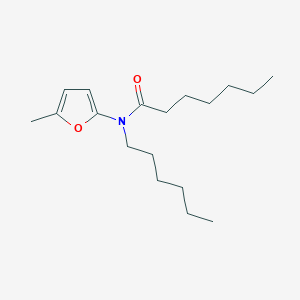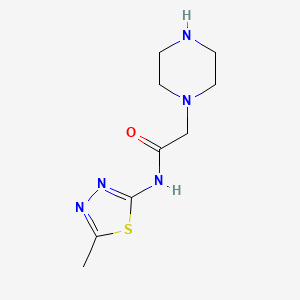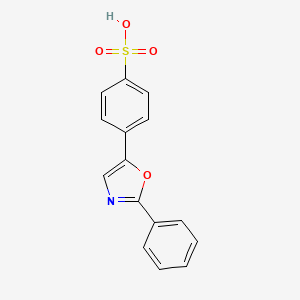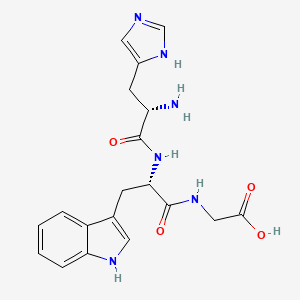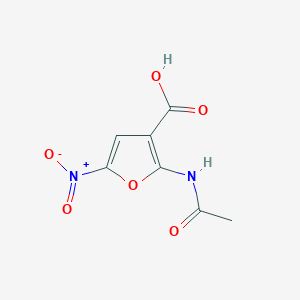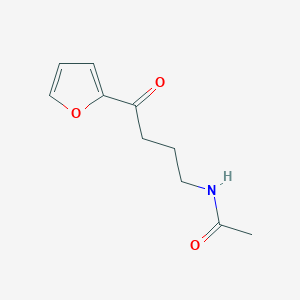
N-(4-(Furan-2-yl)-4-oxobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Furan-2-yl)-4-oxobutyl)acetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The furan ring, a five-membered aromatic ring with one oxygen atom, is a key structural component that contributes to the compound’s reactivity and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Furan-2-yl)-4-oxobutyl)acetamide typically involves the reaction of furan derivatives with acetamide under specific conditions. One common method involves the condensation of furan-2-carbaldehyde with acetamide in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and methanol . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of heterogeneous catalysts can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Furan-2-yl)-4-oxobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-(4-(Furan-2-yl)-4-oxobutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(Furan-2-yl)-4-oxobutyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones: Exhibits urease inhibition and therapeutic potential.
Uniqueness
N-(4-(Furan-2-yl)-4-oxobutyl)acetamide is unique due to its specific furan ring structure, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
823821-76-7 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)-4-oxobutyl]acetamide |
InChI |
InChI=1S/C10H13NO3/c1-8(12)11-6-2-4-9(13)10-5-3-7-14-10/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChI Key |
WINMYXPTROXICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


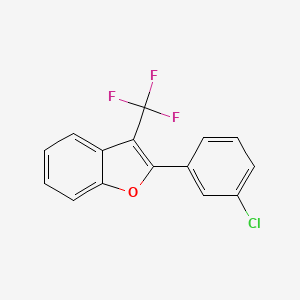
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
